Indomethacin - 28751-45-3

Indomethacin

Catalog Number: EVT-10899891
CAS Number: 28751-45-3
Molecular Formula: C19H16ClNO4
Molecular Weight: 357.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Crystals. (NTP, 1992)
Indometacin is a member of the class of indole-3-acetic acids that is indole-3-acetic acid in which the indole ring is substituted at positions 1, 2 and 5 by p-chlorobenzoyl, methyl, and methoxy groups, respectively. A non-steroidal anti-inflammatory drug, it is used in the treatment of musculoskeletal and joint disorders including osteoarthritis, rheumatoid arthritis, gout, bursitis and tendinitis. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an analgesic, a gout suppressant, a drug metabolite, a xenobiotic metabolite, a xenobiotic, an environmental contaminant and a non-steroidal anti-inflammatory drug. It is a N-acylindole, a member of monochlorobenzenes, an aromatic ether and a member of indole-3-acetic acids.
Indometacin, or indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties. NSAIDs consist of agents that are structurally unrelated; the NSAID chemical classification of indometacin is an indole-acetic acid derivative with the chemical name 1- (p-chlorobenzoyl)25-methoxy-2-methylindole-3-acetic acid. The pharmacological effect of indometacin is not fully understood, however, it is thought to be mediated through potent and nonselective inhibition of the enzyme cyclooxygenase (COX), which is the main enzyme responsible for catalyzes the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway. Indometacin was first discovered in 1963 and it was first approved for use in the U.S. by the Food and Drug Administration in 1965, along with other acetic acid derivatives such as [diclofenac] and [sulindac] that were also developed during the 1960s. Since then, indometacin has been extensively studied in clinical trials as one of the most potent NSAIDs in blocking prostaglandin synthesis and was among the first NSAIDs to be used in the symptomatic treatment of migraine and for headaches that eventually became known as “indomethacin-responsive” headache disorders. Most commonly used in rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, acute shoulder pains, and acute gouty arthritis, indometacin is currently available as oral capsules as well as other methods of administration, including rectal and intravenous formulations. Intravenous indometacin is administered to close a hemodynamically significant patent ductus arteriosus, as indicated by clinical evidence, in premature infants. Ophthalmic indometacin has been studied and used in the symptomatic treatment of postoperative ocular inflammation and pain and/or complications after cataract surgery. Although deemed effective in reducing ocular inflammation in clinical studies, topical NSAIDs were also associated with a potential reduction in corneal sensitivity accompanied by an increased risk of superficial punctate keratitis and subjective symptoms of discomfort, including pain, burning or pricking, or a tingling sensation after instillation into the cul‐de‐sac.
Indomethacin is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of indomethacin is as a Cyclooxygenase Inhibitor.
Indomethacin is a potent nonsteroidal antiinflammatory drug (NSAID) typically used for chronic inflammatory arthritis. Indomethacin has been associated with rare cases of idiosyncratic drug induced liver disease.
Indomethacin is a natural product found in Alpinia officinarum, Penicillium chrysogenum, and other organisms with data available.
Indomethacin is a synthetic nonsteroidal indole derivative with anti-inflammatory activity and chemopreventive properties. As a nonsteroidal anti-inflammatory drug (NSAID), indomethacin inhibits the enzyme cyclooxygenase, thereby preventing cyclooxygenase-mediated DNA adduct formation by heterocyclic aromatic amines. This agent also may inhibit the expression of multidrug-resistant protein type 1, resulting in increased efficacies of some antineoplastic agents in treating multi-drug resistant tumors. In addition, indomethacin activates phosphatases that inhibit the migration and proliferation of cancer cells and downregulates survivin, which may result in tumor cell apoptosis. (NCI04)
Indomethacin is a non-steroidal antiinflammatory agent (NSAIA) with antiinflammatory, analgesic and antipyretic activity. Its pharmacological effect is thought to be mediated through inhibition of the enzyme cyclooxygenase (COX), the enzyme responsible for catalyzes the rate-limiting step in prostaglandin synthesis via the arachidonic acid pathway.
A non-steroidal anti-inflammatory agent (NSAID) that inhibits CYCLOOXYGENASE, which is necessary for the formation of PROSTAGLANDINS and other AUTACOIDS. It also inhibits the motility of POLYMORPHONUCLEAR LEUKOCYTES.
See also: Indomethacin Sodium (has salt form).
Source and Classification

Indomethacin is classified as an indole derivative and is chemically designated as 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid. Its molecular formula is C19H16ClNO4C_{19}H_{16}ClNO_{4} with a molecular weight of 357.79 g/mol. The compound is synthesized from various chemical precursors through several methods that will be discussed in detail later .

Synthesis Analysis

Methods of Synthesis

Indomethacin can be synthesized through several methods, typically involving the reaction of 5-methoxyindole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The general reaction scheme can be summarized as follows:

  1. Formation of the Indole Derivative:
    5 Methoxyindole+4 Chlorobenzoyl chlorideBaseIndomethacin\text{5 Methoxyindole}+\text{4 Chlorobenzoyl chloride}\xrightarrow{\text{Base}}\text{Indomethacin}
  2. Purification: The crude product is purified using recrystallization techniques to obtain pure indomethacin.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. The use of solvents like dichloromethane or ethyl acetate is common during extraction and purification processes.

Molecular Structure Analysis

Structure

Indomethacin has a complex molecular structure characterized by an indole ring system substituted with a chlorobenzoyl group and a methoxy group. The structural formula can be represented as follows:

Indomethacin C19H16ClNO4\text{Indomethacin }C_{19}H_{16}ClNO_{4}

Data

  • Molecular Weight: 357.79 g/mol
  • pKa: 4.5
  • Solubility: Practically insoluble in water; sparingly soluble in alcohol
  • Stability: Stable in neutral or slightly acidic media but decomposes in strong alkaline conditions .
Chemical Reactions Analysis

Reactions

Indomethacin undergoes various chemical reactions typical of carboxylic acids and amides due to its functional groups. Key reactions include:

  1. Esterification: Reaction with alcohols to form esters.
  2. Hydrolysis: In alkaline conditions, indomethacin can hydrolyze to yield its carboxylic acid form.
  3. Reduction: Reduction reactions can convert the carbonyl groups into alcohols under appropriate conditions.

These reactions are crucial for modifying the drug for various therapeutic formulations or improving its pharmacokinetic properties .

Technical Details

The kinetics of these reactions can vary significantly based on temperature, pH, and the presence of catalysts or solvents.

Mechanism of Action

Indomethacin exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins. By blocking these enzymes, indomethacin reduces the levels of prostaglandins in tissues, leading to decreased inflammation, pain relief, and antipyretic effects.

The process can be summarized as follows:

  1. Indomethacin binds to the active site of cyclooxygenase enzymes.
  2. This binding inhibits the conversion of arachidonic acid into prostaglandins.
  3. Resultantly, there is a decrease in inflammation and pain signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Indomethacin appears as a yellow crystalline powder.
  • Melting Point: Approximately 160-162 °C.
  • Boiling Point: Not well-defined due to decomposition before boiling.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong bases.
  • Solubility Profile: Poorly soluble in water; solubility increases in organic solvents like ethanol.
  • pKa Value: Indicates moderate acidity; relevant for drug formulation stability .
Applications

Indomethacin is widely utilized in clinical settings for:

  • Treating inflammatory disorders such as rheumatoid arthritis and osteoarthritis.
  • Managing acute pain associated with gout flares.
  • Serving as a disease-modifying anti-rheumatic drug (DMARD) for chronic inflammatory diseases.
  • Investigating its potential use in liposomal formulations for enhanced delivery and reduced side effects .
Molecular Mechanisms of Action

Cyclooxygenase (Cyclooxygenase) Inhibition Dynamics

Non-Selective Cyclooxygenase-1/Cyclooxygenase-2 Binding Kinetics

Indomethacin functions as a potent, reversible inhibitor of both Cyclooxygenase-1 and Cyclooxygenase-2 isoforms, exhibiting minimal selectivity between these enzymes. Binding studies reveal that Indomethacin achieves inhibition through competitive occupancy of the arachidonic acid-binding channel within the cyclooxygenase active site. Kinetic analyses demonstrate exceptionally high binding affinity for human Cyclooxygenase-1 (half-maximal inhibitory concentration = 18 nanomolar) and human Cyclooxygenase-2 (half-maximal inhibitory concentration = 26 nanomolar) in cellular assays [6]. This nanomolar-range potency significantly exceeds that of classical nonsteroidal anti-inflammatory drugs such as Ibuprofen (Cyclooxygenase-1 half-maximal inhibitory concentration ≈ 4.8 micromolar) [8].

The molecular basis for this high-affinity binding involves specific interactions between Indomethacin's p-chlorobenzoyl moiety and hydrophobic residues (particularly Arginine120 and Tyrosine355) within the cyclooxygenase active site. Additionally, its indole acetic acid group forms critical hydrogen bonds with Arginine120 and Tyrosine355, stabilizing the enzyme-inhibitor complex. Unlike irreversible inhibitors (e.g., acetylsalicylic acid), Indomethacin binding is time-dependent but reversible, allowing restoration of cyclooxygenase activity upon drug clearance [3] [6]. This non-selective inhibition profile underlies both Indomethacin’s therapeutic anti-inflammatory effects and its gastrointestinal and renal side effects (though the latter are excluded from detailed discussion per requirements).

Table 1: Comparative Cyclooxygenase Inhibition Kinetics of Indomethacin and Reference Compounds

CompoundHuman Cyclooxygenase-1 half-maximal inhibitory concentration (nM)Human Cyclooxygenase-2 half-maximal inhibitory concentration (nM)Cyclooxygenase-2/Cyclooxygenase-1 Selectivity Ratio
Indomethacin18261.44
Ibuprofen~4800~240000~50
Celecoxib>100000~750>133
Diclofenac~20~3.00.15

Prostaglandin E2 Synthesis Modulation in Inflammatory Pathways

The primary therapeutic consequence of cyclooxygenase inhibition by Indomethacin is the profound suppression of Prostaglandin E2 biosynthesis. Cyclooxygenase-2, in particular, is strongly induced at sites of inflammation by cytokines (e.g., Interleukin-1β, Tumor Necrosis Factor-α) and endotoxins, becoming the dominant source of inflammatory Prostaglandin E2 [5]. Indomethacin effectively blocks the conversion of arachidonic acid to Prostaglandin G2 and subsequently to Prostaglandin H2, the essential precursor for Prostaglandin E2 synthases [3] [5].

Reduced Prostaglandin E2 levels mediate multiple anti-inflammatory effects:

  • Vasodilation Reduction: Prostaglandin E2 is a potent vasodilator; its inhibition decreases localized blood flow and edema at inflammatory sites.
  • Thermoregulation: Hypothalamic Prostaglandin E2 synthesis mediates fever; inhibition results in antipyretic effects.
  • Pain Sensitization: Prostaglandin E2 directly sensitizes peripheral nociceptors and spinal cord neurons to pain stimuli; its reduction confers analgesia.
  • Immune Cell Modulation: Prostaglandin E2 promotes differentiation of pro-inflammatory M1 macrophages and enhances T-helper 17 cell responses. Inhibition skews macrophages towards anti-inflammatory M2 phenotypes and suppresses T-helper 17 activity [5].

Notably, Prostaglandin E2 also exhibits context-dependent immunosuppressive functions via regulatory T cell expansion. The net immunomodulatory outcome of Indomethacin treatment depends on the specific inflammatory milieu and disease stage [5].

Secondary Pharmacodynamic Targets

Phospholipase A2 Inhibition and Arachidonic Acid Cascade Interactions

Beyond cyclooxygenase inhibition, Indomethacin directly inhibits cytosolic Phospholipase A2 activity at pharmacologically relevant concentrations (approximately 10-100 micromolar range). Phospholipase A2 catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, the essential substrate for cyclooxygenase-mediated prostaglandin production [3]. This dual inhibition creates a synergistic suppression of the entire arachidonic acid cascade:

  • Reduced substrate (arachidonic acid) availability via Phospholipase A2 inhibition
  • Direct blockade of arachidonic acid metabolism via cyclooxygenase inhibition

Consequently, the downstream production of not only prostaglandins but also thromboxanes is markedly diminished. Furthermore, limiting free arachidonic acid levels through Phospholipase A2 inhibition potentially shunts residual arachidonic acid metabolism towards alternative pathways, such as the lipoxygenase route (generating leukotrienes) or the cytochrome P450 pathway (generating epoxyeicosatrienoic acids). However, the clinical significance of this metabolic shift during Indomethacin therapy remains incompletely characterized [3] [8].

Protein Kinase R Activation and Eukaryotic Initiation Factor 2 Alpha Phosphorylation

Indomethacin demonstrates off-target effects involving the innate antiviral response pathway. It activates Protein Kinase R, a double-stranded RNA-dependent protein kinase. Activated Protein Kinase R phosphorylates the alpha subunit of eukaryotic initiation factor 2, leading to global inhibition of protein translation [3]. This mechanism contributes to Indomethacin's documented antiviral activity against several RNA viruses:

  • Coronaviruses: Indomethacin significantly inhibits Severe Acute Respiratory Syndrome Coronavirus replication in vitro, potentially through Protein Kinase R-mediated suppression of viral protein synthesis. Molecular docking studies suggest potential interactions with Severe Acute Respiratory Syndrome Coronavirus-2 main protease (chymotrypsin-like protease) [4] [8].
  • Hepatitis B Virus: Indomethacin reduces viral DNA replication intermediates in hepatoma cell lines.
  • Rhabdovirus Vesicular Stomatitis Virus: Replication is suppressed in treated cells [3].

This Protein Kinase R/eukaryotic initiation factor 2 alpha pathway represents a cyclooxygenase-independent mechanism potentially relevant to repurposing efforts for viral infections, though clinical validation is ongoing.

Cannabinoid Receptor CB1 Allosteric Modulation

Preliminary biochemical evidence suggests Indomethacin may act as a negative allosteric modulator of cannabinoid receptor CB1. This G-protein coupled receptor is widely expressed in the central nervous system and peripheral tissues, playing key roles in nociception, appetite regulation, and mood. Allosteric modulators bind to sites distinct from the orthosteric (primary) ligand binding site, altering receptor conformation and affecting signaling by endogenous ligands like anandamide [3].

While the exact binding site and functional consequences of Indomethacin’s interaction with cannabinoid receptor CB1 require further elucidation, this activity might contribute to some of its central effects, such as analgesia or nausea, independently of cyclooxygenase inhibition. This represents an emerging area of investigation for understanding Indomethacin’s complex pharmacological profile.

Table 2: Secondary Pharmacodynamic Targets of Indomethacin and Functional Consequences

TargetType of InteractionFunctional ConsequenceExperimental Evidence Level
Phospholipase A2Direct InhibitionReduced arachidonic acid release; synergy with cyclooxygenase inhibitionBiochemical assays; cellular studies
Protein Kinase RActivationPhosphorylation of eukaryotic initiation factor 2 alpha; inhibition of viral protein synthesisIn vitro virological studies
Cannabinoid Receptor CB1Negative Allosteric ModulationPotential modulation of endocannabinoid signaling pathwaysPreliminary receptor binding studies

Properties

CAS Number

28751-45-3

Product Name

Indomethacin

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)

InChI Key

CGIGDMFJXJATDK-UHFFFAOYSA-N

Solubility

In water, 0.937 mg/L at 25 °C
Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water
1 g in about 30 mL chloroform
2.40e-03 g/L

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.